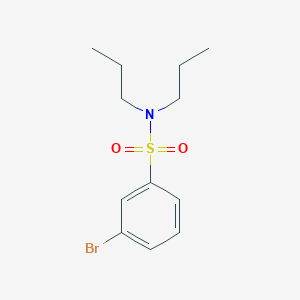

3-bromo-N,N-dipropylbenzenesulfonamide

Description

3-Bromo-N,N-dipropylbenzenesulfonamide (CAS: 1183948-89-1) is a sulfonamide derivative featuring a bromine atom at the 3-position of the benzene ring and two propyl groups attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₈BrNO₂S (molecular weight: 328.29 g/mol). The compound is synthesized via nucleophilic substitution reactions, often involving brominated benzenesulfonyl chlorides and dipropylamine .

Key properties of 3-bromo-N,N-dipropylbenzenesulfonamide include:

- Dipropyl chains: Contribute to lipophilicity, influencing solubility and membrane permeability in biological systems.

Properties

IUPAC Name |

3-bromo-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-3-8-14(9-4-2)17(15,16)12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLFXUIIWRUTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N,N-dipropylbenzenesulfonamide typically involves the bromination of N,N-di-n-propylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 3-bromo-N,N-dipropylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-bromo-N,N-dipropylbenzenesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF), sodium borohydride in methanol or ethanol.

Major Products Formed:

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry: 3-bromo-N,N-dipropylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems.

Industry: In the industrial sector, 3-bromo-N,N-dipropylbenzenesulfonamide is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects: Bromine vs. Methyl/Methoxy Groups

4-Methyl-N,N-Dipropylbenzenesulfonamide (38)

- Structure : Methyl group at the 4-position instead of bromine.

- Molecular Formula: C₁₃H₂₁NO₂S (MW: 255.37 g/mol).

- Synthesis : 36% yield via nickel-catalyzed reduction protocols .

- Properties :

- The methyl group is electron-donating, reducing electrophilicity compared to the brominated analogue.

- Higher lipophilicity (logP) due to the methyl substituent, though less polar than bromine.

2,5-Dimethoxy-N,N-Dipropylbenzenesulfonamide (29)

- Structure : Methoxy groups at 2- and 5-positions.

- Molecular Formula: C₁₄H₂₃NO₄S (MW: 301.40 g/mol).

- Synthesis : 39% yield via column chromatography purification .

- Properties :

- Methoxy groups enhance solubility in polar solvents (e.g., ethyl acetate) but reduce membrane permeability.

- Electron-donating effects stabilize the sulfonamide group, decreasing reactivity toward electrophiles.

Key Comparison :

| Property | 3-Bromo Derivative | 4-Methyl Derivative | 2,5-Dimethoxy Derivative |

|---|---|---|---|

| Electrophilicity | High (Br withdraws electrons) | Moderate (CH₃ donates) | Low (OCH₃ donates) |

| Lipophilicity (logP) | Moderate (~3.5 estimated) | High (~3.8 estimated) | Moderate (~2.9 estimated) |

| Synthetic Yield | Not reported | 36% | 39% |

Alkyl Chain Modifications: Dipropyl vs. Diethyl

3-Bromo-N,N-Diethyl-4-Methylbenzenesulfonamide

- Structure : Diethyl groups on nitrogen and additional methyl at 4-position.

- Molecular Formula: C₁₁H₁₅BrNO₂S (MW: 314.21 g/mol) .

- Methyl group increases steric hindrance near the sulfonamide, possibly slowing reaction kinetics.

Key Comparison :

| Property | Dipropyl Derivative | Diethyl Derivative |

|---|---|---|

| Chain Length | C₃H₇ (larger steric bulk) | C₂H₅ (smaller steric bulk) |

| Solubility | Lower in aqueous media | Higher in aqueous media |

| Bioavailability | Likely lower due to lipophilicity | Potentially higher |

Positional Isomerism and Functional Group Diversity

3-Bromo-N,5-Dimethylbenzenesulfonamide

- Structure : Bromine at 3-position and methyl groups on nitrogen and 5-position.

- Molecular Formula: C₈H₁₀BrNO₂S (MW: 264.14 g/mol) .

- Properties :

- Dual methyl groups reduce nitrogen’s basicity, altering hydrogen-bonding capacity.

- Bromine’s position directs regioselectivity in further functionalization.

N-Substituted Piperidine Derivatives

- Example : 4-(4-(Perfluorophenyl)piperidine-1-carbonyl)-N,N-dipropylbenzenesulfonamide.

- Structure : Incorporates a fluorinated piperidine-carbonyl group.

- Properties :

- Perfluorophenyl groups drastically increase electron-withdrawing effects and thermal stability.

- Piperidine introduces conformational rigidity, affecting binding affinity in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.